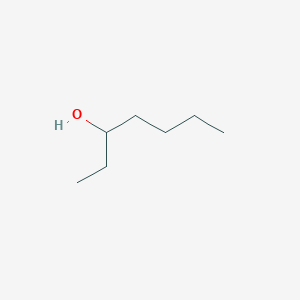
1,1-Dibromoformaldoxime
Descripción general
Descripción
1,1-Dibromoformaldoxime (CAS: 74213-24-4) is an organic compound with the molecular formula CHBr2NO . It is a colorless crystal or white powdery solid with a specific odor . It is stable at room temperature but can decompose when heated . It can dissolve in water and some organic solvents such as ethanol, ether, and acetic acid .
Synthesis Analysis
1,1-Dibromoformaldoxime can be synthesized by reacting 1,1-dibromoethane with hydroxamic acid . First, 1,1-dibromoethane is dissolved in water, then hydroxamic acid and sodium carbonate are added . After the reaction, the product can be obtained through crystallization .
Molecular Structure Analysis
The molecular structure of 1,1-Dibromoformaldoxime consists of carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O) atoms . The average mass of the molecule is 202.833 Da and the monoisotopic mass is 200.842468 Da .
Chemical Reactions Analysis
1,1-Dibromoformaldoxime is a highly versatile and important synthon which has been widely used in organic chemistry due to the high reactivity of its nitrile oxide intermediate species generated in situ by HBr elimination . It has been used in the synthesis of various N-heterocyclic compounds, particularly multi-substituted isoxazole or isoxazoline .
Physical And Chemical Properties Analysis
1,1-Dibromoformaldoxime has a density of 2.7±0.1 g/cm³ . Its boiling point is 230.0±23.0 °C at 760 mmHg . The enthalpy of vaporization is 54.2±6.0 kJ/mol and the flash point is 92.9±22.6 °C . The index of refraction is 1.615 . The molar refractivity is 26.2±0.5 cm³ .
Aplicaciones Científicas De Investigación
Synthesis of Energetic Materials
DBFO has been utilized as a C1N1 “two-atom synthon” in [3 + 2] cycloaddition reactions for the synthesis of tetrazole-based energetic materials . This innovative approach has led to the creation of several energetic salts, which were characterized by techniques such as X-ray diffraction and Raman spectroscopy. The heat of formation and detonation parameters of these salts were also calculated, showcasing DBFO’s potential in generating nitrogen-rich compounds for energetic applications.
Creation of N-Heterocyclic Compounds
The high reactivity of DBFO’s nitrile oxide intermediate species has made it a valuable synthon in organic chemistry for the synthesis of various N-heterocyclic compounds . These compounds are crucial in pharmaceuticals and agrochemicals, indicating DBFO’s significant role in these industries.
Development of Isoxazoline Derivatives
DBFO has been reported as a precursor in the continuous preparation of 3-bromoisoxazolines . This process improvement has achieved a productivity of over 620 mmol h−1 of DBFO, demonstrating its efficiency and scalability in synthesizing isoxazoline derivatives, which are important building blocks in organic synthesis.
Continuous Flow Chemistry
The continuous flow chemistry technique has been applied to the preparation and use of DBFO, addressing safety concerns associated with handling this reactive intermediate . This method enhances the safety profile of DBFO’s production and use, especially on a large scale.
Synthesis of Bioactive Natural Products
DBFO’s derivatives have been used in the synthesis of bioactive natural products such as acivicin and its analogs . These products have applications in medicine, particularly as microbicides and pharmaceutical agents.
Generation of Nitrile Oxides
DBFO is known to afford nitrile oxides upon elimination of HBr . These nitrile oxides are employed in [3 + 2] cycloadditions with olefins to yield substituted isoxazoline building blocks, which are valuable in various chemical syntheses.
Multistep Synthesis Applications
The multistep synthesis capabilities of DBFO have been explored, particularly in the generation of bromoisoxazolines . This highlights DBFO’s adaptability in complex chemical processes and its importance in advanced synthetic strategies.
Hazardous Chemistry Mitigation
DBFO’s use in hazardous chemistry has been mitigated through continuous processing and flow chemistry techniques . This not only improves the safety of chemical operations but also opens up new avenues for DBFO’s application in sensitive chemical syntheses.
Safety and Hazards
1,1-Dibromoformaldoxime is an organic halogen compound with certain toxicity . It can cause irritation to the skin and eyes, and inhalation may cause irritation to the respiratory tract . Therefore, appropriate health and safety measures should be taken when using it, such as wearing suitable protective equipment and maintaining good ventilation in the working environment . It should be stored in a dry, cool place, away from fire sources and flammable materials .
Mecanismo De Acción
Target of Action
1,1-Dibromoformaldoxime (DBFO) is a highly versatile and reactive intermediate that is primarily used in the synthesis of various N-heterocyclic compounds . Its primary targets are the molecules involved in these synthesis processes, such as olefins in [3 + 2] cycloadditions .
Mode of Action
DBFO is known to afford nitrile oxides in good yields, via HCl and HBr elimination . These reactive nitrile oxide species have been successfully employed in [3 + 2] cycloadditions, with a variety of olefins, to yield 3-Cl/3-Br substituted isoxazoline building blocks .
Biochemical Pathways
The primary biochemical pathway involving DBFO is the synthesis of various N-heterocyclic compounds, particularly multi-substituted isoxazole or isoxazoline . For example, DBFO has been used as a precursor to generate 3-bromoisoxazolines . It has also been used in a one-pot metal-free [3 + 2] cycloaddition strategy for the preparation of 5-trifluoromethylisoxazoles .
Result of Action
The result of DBFO’s action is the formation of various N-heterocyclic compounds. These compounds have a wide range of applications, including the preparation of microbicides, pesticides, pharmaceutical agents, and bioactive natural products .
Action Environment
The action of DBFO is highly dependent on the environmental conditions of the reaction. For example, DBFO displays safety properties which make its production and use on a large scale quite challenging . Therefore, it is typically prepared and used in a controlled laboratory environment. The use of continuous flow chemistry-based technologies can mitigate some of the safety concerns that arise during the handling of this reactive intermediate .
Propiedades
IUPAC Name |
N-(dibromomethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHBr2NO/c2-1(3)4-5/h5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBKQZSYNWLCMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHBr2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376820 | |
| Record name | 1,1-dibromoformaldoxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dibromoformaldoxime | |
CAS RN |
74213-24-4 | |
| Record name | 1,1-dibromoformaldoxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Dibromoformaldoxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B47320.png)








